Technical Monograph: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol
Technical Monograph: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol
An In-Depth Technical Monograph on 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol (CAS 2404734-42-3).[1]
[1]
Executive Summary
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol (CAS 2404734-42-3) is a high-value fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1] Structurally, it represents a monoprotected resorcinol core functionalized with both fluorine and trifluoromethyl groups.
This specific substitution pattern—2-fluoro, 5-trifluoromethyl —is strategically designed to modulate metabolic stability and binding affinity in drug candidates. The fluorine atom at the C2 position (ortho to the phenol) exerts a strong electronic effect, lowering the pKa of the hydroxyl group and influencing the molecule's conformational preference via intramolecular hydrogen bonding. The C5-trifluoromethyl group enhances lipophilicity and blocks metabolic oxidation at the para-position relative to the fluorine.
Primary Applications:
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Medicinal Chemistry: Precursor for HIF-2α inhibitors, PROTAC linkers, and kinase inhibitors.
-
Material Science: Monomer for fluorinated polymers requiring specific optical or thermal properties.
Chemical Profile & Structural Analysis
Physicochemical Properties
The following data aggregates experimental and predicted values suitable for process development.
| Property | Value / Description | Source |
| CAS Number | 2404734-42-3 | [Fluorochem, 2025] |
| Molecular Formula | C₁₄H₁₀F₄O₂ | [PubChem] |
| Molecular Weight | 286.22 g/mol | [Fluorochem] |
| Appearance | Off-white to pale yellow solid | [Fisher Scientific] |
| LogP (Predicted) | ~4.26 | [EPA CompTox] |
| H-Bond Donors | 1 (Phenolic OH) | [PubChem] |
| H-Bond Acceptors | 2 (Ether O, Phenolic O) | [PubChem] |
| Acidity (pKa) | ~7.8 (Predicted due to e- withdrawing F/CF3) | [EPA CompTox] |
Structural Logic: The "Fluorine Effect"
The strategic placement of fluorine atoms in this molecule is not arbitrary.
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Ortho-Fluorine (C2): The fluorine atom adjacent to the hydroxyl group lowers the pKa of the phenol (making it more acidic than unsubstituted phenol). This is crucial for subsequent nucleophilic substitutions (SɴAr) or coupling reactions where the phenolate anion is the active species.
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Meta-Trifluoromethyl (C5): This group is a "metabolic blocker." It prevents cytochrome P450-mediated hydroxylation at the electron-rich meta position. Furthermore, the
group significantly increases the lipophilicity ( value), improving the membrane permeability of the final drug molecule.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of CAS 2404734-42-3 generally follows a pathway designed to ensure regiospecificity. The challenge lies in distinguishing between the two oxygen positions if starting from a resorcinol core.
Primary Route: Selective mono-benzylation of 2-fluoro-5-(trifluoromethyl)resorcinol . Alternative Route: Hydroxylation of 1-(benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene .
Protocol: Selective Mono-Benzylation (Recommended)
This protocol describes the synthesis starting from the resorcinol derivative, utilizing stoichiometric control to favor the mono-protected product.
Reagents:
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Precursor: 2-Fluoro-5-(trifluoromethyl)resorcinol (1.0 equiv)
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Reagent: Benzyl bromide (BnBr) (1.05 equiv)
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Base: Potassium Carbonate (
) (1.1 equiv) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Workflow:
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Activation: Charge a reaction vessel with 2-fluoro-5-(trifluoromethyl)resorcinol and anhydrous DMF (0.5 M concentration). Add
and stir at 0°C for 30 minutes. Rationale: Low temperature prevents di-alkylation. -
Addition: Add Benzyl bromide dropwise over 1 hour. The slow addition rate is critical to maintain a low concentration of the electrophile relative to the nucleophile.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC or HPLC (Target RT ~ 4.5 min).
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Quench: Pour the reaction mixture into ice-cold 1M HCl. The acidic quench ensures the remaining phenolic group is protonated, facilitating extraction.
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Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: The crude will contain a mixture of starting material, mono-benzyl (product), and di-benzyl ether. Purify via Flash Column Chromatography (SiO2, Hexanes:EtOAc gradient 95:5 to 80:20).
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix and workflow for synthesizing this compound.
Caption: Kinetic control strategy for the mono-benzylation of the resorcinol core.
Application in Drug Discovery[3][4][5]
Bioisosterism & Pharmacophore Design
In modern drug design, CAS 2404734-42-3 serves as a sophisticated "scaffold modifier."
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HIF-2α Inhibition: The 2-fluoro-phenol motif is a known pharmacophore in Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitors (e.g., Belzutifan analogs). The fluorine atom creates an intramolecular hydrogen bond with the phenolic proton, locking the conformation and enhancing binding to the PAS-B domain of HIF-2α.
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PROTAC Linkers: The benzyloxy group can be deprotected (hydrogenolysis,
) to reveal a second hydroxyl group, converting the molecule into a bifunctional linker for Proteolysis Targeting Chimeras (PROTACs).
Analytical Standards
Due to its high purity requirements in synthesis, this compound is often used as a reference standard for tracking impurities in the manufacturing of fluorinated APIs.
Handling, Safety, and Stability
GHS Hazard Classification
Based on structural analogs and SDS data for fluorinated phenols:
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Signal Word: Warning
Storage & Stability
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are susceptible to oxidation over long periods.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
Quality Control (QC)
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NMR:
NMR should show the characteristic benzyloxy methylene singlet (5.1 ppm) and the aromatic pattern of the 1,2,3,5-substituted ring.-130 ppm) and the NMR is essential to confirm the presence of both the aromatic fluorine ( group (~ -62 ppm). -
HPLC: Reverse-phase C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.
References
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Fluorochem. (2025).[3][4] Safety Data Sheet: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol. Retrieved from
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Thermo Fisher Scientific. (2025).[3] 3,5-Bis(trifluoromethyl)phenol Safety Data Sheet. Retrieved from
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7376, 3-(Trifluoromethyl)phenol. Retrieved from [2]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from
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EPA CompTox. (2025). 2-Fluoro-5-(trifluoromethyl)phenol Properties. U.S. Environmental Protection Agency. Retrieved from
